Nevirapine-12-(n-proylidenyl)
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Overview
Description
Nevirapine-12-(n-proylidenyl) is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine-12-(n-proylidenyl) typically involves the modification of the nevirapine molecule through a series of chemical reactionsThis reaction requires the use of palladium catalysts, ligands, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Nevirapine-12-(n-proylidenyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and lyophilization are employed to produce stable nanosuspensions of the compound, which can be further processed into various dosage forms .
Chemical Reactions Analysis
Types of Reactions: Nevirapine-12-(n-proylidenyl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the nevirapine core.
Substitution: Substitution reactions can introduce different substituents to the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Nevirapine-12-(n-proylidenyl), each with distinct chemical and biological properties .
Scientific Research Applications
Nevirapine-12-(n-proylidenyl) has a wide range of scientific research applications:
Mechanism of Action
Nevirapine-12-(n-proylidenyl) exerts its effects by binding directly to the reverse transcriptase enzyme of HIV. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Nevirapine: The parent compound, used widely in antiretroviral therapy.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: A compound with structural similarities and comparable antiretroviral activity.
Uniqueness: Nevirapine-12-(n-proylidenyl) is unique due to the presence of the but-1-en-1-yl group, which enhances its chemical stability and potentially its biological activity. This modification may offer advantages in terms of pharmacokinetics and therapeutic efficacy compared to other similar compounds .
Properties
CAS No. |
284686-27-7 |
---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.369 |
IUPAC Name |
4-but-1-enyl-11-cyclopropyl-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one |
InChI |
InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23) |
InChI Key |
MKNGQPUYDBFUJL-UHFFFAOYSA-N |
SMILES |
CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonyms |
4-(But-1-en-1-yl)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one; 4-(1-Buten-1-yl)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one |
Origin of Product |
United States |
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